molecular formula C6H9IO4 B6182747 (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol CAS No. 2113728-19-9

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B6182747
CAS No.: 2113728-19-9
M. Wt: 272.04 g/mol
InChI Key: KFXRSUGIRMUELU-HSUXUTPPSA-N
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Description

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is a chemical compound that belongs to the class of iodinated pyran derivatives This compound is characterized by its unique stereochemistry and the presence of both hydroxyl and iodine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol typically involves the iodination of a suitable pyran precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyran ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of the desired stereoisomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated alcohols.

    Substitution: Formation of substituted pyran derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the synthesis of chiral compounds.

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its ability to undergo various chemical transformations allows for the exploration of new biologically active derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional group diversity make it a versatile intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzymatic activities, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S)-2-(hydroxymethyl)-5-chloro-3,4-dihydro-2H-pyran-3,4-diol
  • (2R,3S,4S)-2-(hydroxymethyl)-5-bromo-3,4-dihydro-2H-pyran-3,4-diol
  • (2R,3S,4S)-2-(hydroxymethyl)-5-fluoro-3,4-dihydro-2H-pyran-3,4-diol

Uniqueness

The presence of the iodine atom in (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in halogen bonding and influence its chemical and biological properties.

Properties

CAS No.

2113728-19-9

Molecular Formula

C6H9IO4

Molecular Weight

272.04 g/mol

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

InChI

InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1

InChI Key

KFXRSUGIRMUELU-HSUXUTPPSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I

Canonical SMILES

C1=C(C(C(C(O1)CO)O)O)I

Purity

95

Origin of Product

United States

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